6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

Übersicht

Beschreibung

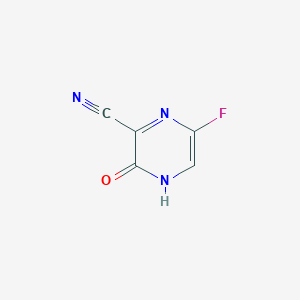

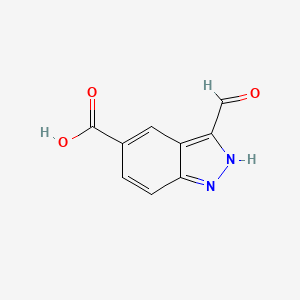

6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile is a chemical compound with the CAS number 356783-31-8 . It appears as a pale yellow to off-white powder . This compound is an intermediate of Favipiravir, which is used in the treatment of Influenza virus infections and COVID-19 .

Synthesis Analysis

6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile is used in the synthesis of Favipiravir . Favipiravir is one of the most effective antiviral drugs against RNA-viral infections of COVID-19 .Molecular Structure Analysis

The molecular formula of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile is C5H2FN3O . It has a molecular weight of 139.09 .Chemical Reactions Analysis

6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile is used in the synthesis of Favipiravir . Favipiravir is an antiviral drug that has been cited for action against RNA-viral infections of COVID-19 .Physical And Chemical Properties Analysis

6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile is a solid at room temperature . It is a pale yellow to light yellow solid .Wissenschaftliche Forschungsanwendungen

Antiviral Drug Research

- Summary of the Application : “6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile” is used in the synthesis of Favipiravir , an antiviral drug that has been cited for action against RNA-viral infections of COVID-19 .

- Results or Outcomes : Favipiravir has been shown to suppress the replication of the Zaire Ebola virus and prevent a lethal outcome in 100% of the animals in a study . This suggests that “6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile” could play a crucial role in the development of effective treatments for viral diseases.

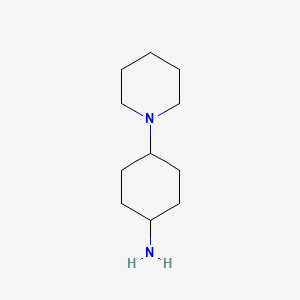

Synthesis of Compound with Dicyclohexylamine

- Summary of the Application : “6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile” is used in the synthesis of a compound with dicyclohexylamine . This compound could potentially be used in various chemical reactions.

- Results or Outcomes : The outcomes of this synthesis were not specified in the sources I found .

Synthesis of Compound with Dicyclohexylamine

- Summary of the Application : “6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile” is used in the synthesis of a compound with dicyclohexylamine . This compound could potentially be used in various chemical reactions.

- Results or Outcomes : The outcomes of this synthesis were not specified in the sources I found .

Safety And Hazards

The safety information available indicates that 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

5-fluoro-2-oxo-1H-pyrazine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2FN3O/c6-4-2-8-5(10)3(1-7)9-4/h2H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZHACRGZWYTAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=O)N1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601232602 | |

| Record name | 6-Fluoro-3,4-dihydro-3-oxo-2-pyrazinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601232602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile | |

CAS RN |

356783-31-8 | |

| Record name | 6-Fluoro-3,4-dihydro-3-oxo-2-pyrazinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356783-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-3,4-dihydro-3-oxo-2-pyrazinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601232602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1H-Benzo[d]imidazol-4-yl)methanol](/img/structure/B1344222.png)

![5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1344223.png)

![3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1344240.png)

![5-[(Methylthio)methyl]-1H-tetrazole](/img/structure/B1344252.png)